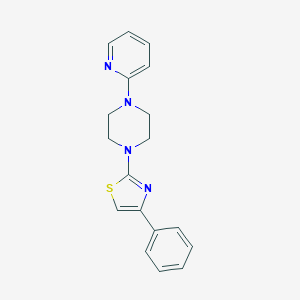![molecular formula C22H19N3OS B299583 3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B299583.png)
3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole, also known as MBST, is a chemical compound with potential applications in scientific research. It belongs to the class of 1,2,4-triazole compounds, which have been found to possess a wide range of biological activities.
Applications De Recherche Scientifique
3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole has been found to have potential applications in scientific research, especially in the field of medicinal chemistry. It has been shown to possess antitumor, antifungal, and antibacterial activities. 3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole has also been found to inhibit the growth of certain viruses, such as herpes simplex virus type 1. In addition, it has been found to possess antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. 3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole has also been found to modulate the activity of various kinases, such as protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes. In addition, it has been found to possess antioxidant and anti-inflammatory properties, which can help to reduce oxidative stress and inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole in lab experiments is its wide range of biological activities, which make it a potential candidate for the treatment of various diseases. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation of using 3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole in lab experiments is its potential toxicity, which may limit its use in certain applications. In addition, more research is needed to fully understand the mechanism of action of 3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole and its potential side effects.
Orientations Futures
There are several future directions for research on 3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole. One area of research could focus on the development of more potent derivatives of 3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole with improved biological activities. Another area of research could focus on the use of 3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole as a potential treatment for viral infections, such as herpes simplex virus type 1. In addition, more research is needed to fully understand the mechanism of action of 3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole and its potential side effects, which could help to optimize its use in scientific research.
Méthodes De Synthèse
The synthesis of 3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole involves the reaction of 2-methoxybenzyl chloride with thiourea in the presence of sodium hydroxide, followed by the reaction of the resulting intermediate with diphenylacetonitrile in the presence of potassium hydroxide. The final product is obtained through a cyclization reaction in the presence of acetic anhydride and sulfuric acid. The synthesis method has been optimized to yield a high purity product with good yield.
Propriétés
Formule moléculaire |
C22H19N3OS |
|---|---|
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
3-[(2-methoxyphenyl)methylsulfanyl]-4,5-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C22H19N3OS/c1-26-20-15-9-8-12-18(20)16-27-22-24-23-21(17-10-4-2-5-11-17)25(22)19-13-6-3-7-14-19/h2-15H,16H2,1H3 |
Clé InChI |
YTPSOSMDBGKMGF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=CC=C1CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B299500.png)
![N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299501.png)
![N-(dibenzo[b,d]furan-3-yl)-2-(methylsulfanyl)-1,3-benzothiazole-6-sulfonamide](/img/structure/B299502.png)
![4-chloro-N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzamide](/img/structure/B299503.png)
![3-chloro-4-methyl-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299509.png)


![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-hydroxyphenyl)ethanone](/img/structure/B299518.png)

![N-{2-[4-(4-morpholinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299521.png)
![5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B299522.png)


![4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B299527.png)